molecular formula C16H17FN4O3 B11141413 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone

1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone

Cat. No.: B11141413
M. Wt: 332.33 g/mol
InChI Key: LQJUEEMJJYVOQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is a sophisticated chemical building block designed for medicinal chemistry and drug discovery research. This compound integrates two privileged structures in pharmaceutical development: the fluorinated indazole heterocycle and the pyrrolidinone scaffold. The 4-fluoro-1H-indazole moiety is a powerful chromophore and a versatile building block known for its application in synthesizing semiconducting molecules for OLEDs and OPVs, and can be readily further functionalized via nucleophilic aromatic substitution reactions . The pyrrolidine ring, a key feature of this molecule, is one of the most prominent nitrogen heterocycles in FDA-approved drugs . Its saturated, non-planar structure allows for efficient exploration of three-dimensional pharmacophore space, significantly influencing a molecule's stereochemistry, solubility, and binding properties to enantioselective proteins . The morpholinocarbonyl group adds further potential for hydrogen bonding and modulates the molecule's physicochemical properties. This combination makes the compound exceptionally valuable for researchers investigating new therapeutic agents, particularly as it allows for the study of how steric factors and 3D structure influence biological activity . It is also of interest in the development of advanced materials. This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C16H17FN4O3

Molecular Weight

332.33 g/mol

IUPAC Name

1-(4-fluoro-1H-indazol-3-yl)-4-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C16H17FN4O3/c17-11-2-1-3-12-14(11)15(19-18-12)21-9-10(8-13(21)22)16(23)20-4-6-24-7-5-20/h1-3,10H,4-9H2,(H,18,19)

InChI Key

LQJUEEMJJYVOQT-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1C(=O)C2CC(=O)N(C2)C3=NNC4=C3C(=CC=C4)F

Origin of Product

United States

Biological Activity

The compound 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone (CAS Number: 1435977-42-6) is a novel indazole derivative that has garnered attention for its potential biological activities, particularly in the field of oncology. This article aims to summarize the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.

  • Molecular Formula: C16H17FN4O3
  • Molecular Weight: 332.3296 g/mol
  • Structure: The compound features a morpholinocarbonyl group and a fluorinated indazole moiety, contributing to its unique pharmacological properties.

Antitumor Activity

Recent studies have highlighted the antitumor potential of indazole derivatives, including the compound in focus. A notable study by Paul et al. explored various indazole derivatives, demonstrating that modifications can enhance their inhibitory effects on specific kinases involved in cancer progression, such as Polo-like kinase 4 (PLK4) .

Key Findings:

  • The compound exhibited significant inhibition of PLK4 with IC50 values in the low nanomolar range.
  • In vivo studies indicated that related indazole derivatives could effectively reduce tumor growth in mouse models of colon cancer .

The biological activity of 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone is primarily attributed to its ability to inhibit key signaling pathways involved in cell proliferation and survival. The fluorine atom enhances the compound's electron-withdrawing properties, potentially increasing its binding affinity to target proteins.

Study on Indazole Derivatives

A comprehensive study published in the European Journal of Medicinal Chemistry examined a series of indazole derivatives for their anticancer properties. The study revealed that certain structural modifications led to enhanced potency against various cancer cell lines .

Table 1: Summary of Antitumor Activity of Indazole Derivatives

CompoundTarget KinaseIC50 (nM)Tumor TypeModel
CFI-400945PLK4<10Colon CancerMouse Xenograft
1-(4-fluoro...)PLK4TBDTBDTBD

Note: TBD = To Be Determined

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics and safety profile of this compound is crucial for its development as a therapeutic agent. While specific data on this compound is limited, related indazole derivatives have shown favorable pharmacokinetic properties, including good oral bioavailability and metabolic stability .

Scientific Research Applications

Anticancer Applications

Recent studies have highlighted the compound's potential as an anticancer agent. Its structural components suggest a mechanism of action that may involve the modulation of apoptotic pathways and inhibition of tumor growth.

Case Studies

  • Inhibition of Cancer Cell Proliferation :
    • A study demonstrated that derivatives similar to this compound showed significant cytotoxicity against various cancer cell lines, including colorectal and breast cancer cells. The mechanism involved the induction of apoptosis through the activation of caspases and inhibition of anti-apoptotic proteins .
  • Molecular Docking Studies :
    • Molecular docking studies have indicated that this compound can interact with key proteins involved in cancer progression, such as p53 and MDM2. These interactions suggest a potential for developing targeted therapies against specific cancer types .

Neuroprotective Properties

Research has also indicated that compounds with similar structures may possess neuroprotective effects, particularly in the context of neurodegenerative diseases like Parkinson's disease.

Imaging Applications

The incorporation of fluorine into the compound's structure allows for its use in positron emission tomography (PET) imaging. The synthesis of radiolabeled derivatives has been explored for tracking biological processes in vivo.

Research Findings

  • Fluorine-18 Labeling : A derivative labeled with fluorine-18 has been developed for PET imaging studies targeting LRRK2. This application could facilitate early diagnosis and monitoring of neurodegenerative diseases .

The following table summarizes the biological activities reported for 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone and its analogs:

Activity Type Mechanism Reference
AnticancerInduction of apoptosis
NeuroprotectionInhibition of LRRK2
Imaging (PET)Fluorine-18 labeling

Comparison with Similar Compounds

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Related Compounds

Compound Name Core Structure Key Substituents Melting Point (°C) Molecular Weight Notable Features/Applications Reference
1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone Pyrrolidinone 4-Fluoroindazol-3-yl, morpholinocarbonyl Not reported ~347.3* Potential kinase inhibitor scaffold
2-(1-(4-amino-3-(3-fluoro-4-morpholinophenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-5-fluoro-3-phenyl-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Fluorophenyl, morpholine, chromenone Not reported ~563.8 Anticancer candidate (kinase inhibition)
4-(1Н-Benzimidazol-2-yl)-1-[3-(trifluoromethylphenyl)]-2-pyrrolidinone Pyrrolidinone Benzimidazolyl, trifluoromethylphenyl Not reported ~349.3 CNS-targeting potential
1-(4-Fluoro-3-hydroxyphenyl)-1H-indazole-5-carbonitrile Indazole 4-Fluoro-3-hydroxyphenyl, nitrile Not reported ~253.2 Intermediate for fluorinated drugs
5-fluoro-3-(3-fluorophenyl)-2-(1-(3-(3-methyl-1H-indazol-6-yl)-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-4H-chromen-4-one Pyrazolo[3,4-d]pyrimidine Fluorophenyl, methylindazole, morpholine 183–186 ~619.8 Kinase inhibitor (e.g., PI3K/mTOR)

*Molecular weight calculated based on formula C₁₅H₁₄FN₃O₂.

Key Comparative Insights:

Structural Diversity: The target compound’s pyrrolidinone core distinguishes it from pyrazolo[3,4-d]pyrimidine-based analogs (e.g., Examples 80 and 92 in ), which are bulkier and more planar, favoring ATP-binding pockets in kinases. The morpholinocarbonyl group in the target compound contrasts with the trifluoromethylphenyl substituent in , which enhances lipophilicity and CNS penetration.

Substituent Effects :

  • Fluorine Positioning : The 4-fluoroindazole in the target compound may confer greater metabolic stability compared to 3-fluorophenyl groups in , which are prone to oxidative defluorination.
  • Morpholine vs. Piperazine : Morpholine derivatives (target compound, ) generally exhibit better solubility than piperazine-containing analogs (e.g., ), though piperazine offers stronger basicity for ionic interactions.

Synthetic Accessibility: The target compound’s synthesis likely employs Suzuki-Miyaura coupling (evidenced in ) for indazole functionalization, similar to related fluorinated chromenones. In contrast, benzimidazole-pyrrolidinone hybrids () require alkylation steps with chloroacetate derivatives, increasing synthetic complexity.

Thermal Stability: While the target compound’s melting point is unreported, analogs like the chromenone in (MP: 183–186°C) and pyridazinones in (MP: 86–88°C) suggest that fluorine and rigid cores enhance thermal stability.

Preparation Methods

Suzuki-Miyaura Cross-Coupling for Morpholinocarbonyl Attachment

The morpholinocarbonyl group is frequently installed via palladium-catalyzed cross-coupling. Source documents multiple instances where 4-(morpholine-4-carbonyl)phenylboronic acid (CAS 389621-84-5) reacts with halogenated intermediates under Suzuki conditions:

Reaction Conditions and Optimization

Catalyst SystemBaseSolventTemperatureTimeYieldReference
Pd(PPh₃)₄Na₂CO₃DME/H₂O (3:1)70°C18h81%
Pd(PPh₃)₄/LiClNa₂CO₃Dioxane/H₂O100°C1h59%
Pd(PPh₃)₄/Cs₂CO₃Cs₂CO₃DME/EtOHReflux4h65%

Key findings:

  • Catalyst Selection : Tetrakis(triphenylphosphine)palladium(0) ([Pd(PPh₃)₄]) is preferred for its stability and efficiency in polar aprotic solvents.

  • Base Impact : Bicarbonate bases (e.g., Na₂CO₃) outperform stronger bases like Cs₂CO₃ in minimizing side reactions.

  • Solvent Effects : Mixed aqueous/organic systems (DME/H₂O) enhance boronic acid solubility while maintaining catalyst activity.

Pyrrolidinone Ring Formation via Cyclization

The pyrrolidinone moiety is constructed through intramolecular cyclization of γ-amino acid precursors. A representative protocol involves:

  • Amino Acid Activation : Treating 4-fluoro-1H-indazole-3-carboxylic acid with thionyl chloride to form the acyl chloride.

  • Amide Formation : Reacting with morpholine to yield 4-(morpholinocarbonyl)-1H-indazole-3-carboxamide.

  • Cyclization : Heating in DMF with DCC (dicyclohexylcarbodiimide) to induce lactam formation, producing the pyrrolidinone ring.

Challenges : Competing dimerization and epimerization are mitigated by strict temperature control (60–80°C) and anhydrous conditions.

Fluorination Strategies

Fluorine is introduced either at the indazole precursor stage or post-cyclization:

  • Direct Fluorination : Electrophilic fluorination of indazole using Selectfluor® in acetonitrile at 0°C (yield: 68–72%).

  • Building Block Approach : Using 4-fluoroindazole derivatives (e.g., 4-fluoro-1H-indazole-3-boronic acid) in cross-coupling reactions.

Critical Challenges and Mitigation Strategies

Side Reactions and Byproduct Formation

  • N-Oxidation : The indazole nitrogen is prone to oxidation under acidic conditions. Solution: Employ inert atmospheres and chelating agents like EDTA.

  • Boronic Acid Homocoupling : Competing dimerization of 4-(morpholine-4-carbonyl)phenylboronic acid reduces yields. Solution: Optimize Pd loading (1–2 mol%) and use excess boronic acid (1.5–2.0 equiv).

Purification Complexities

The polar nature of the product complicates isolation. Source reports success with silica gel chromatography (1–5% MeOH/CHCl₃) and reverse-phase HPLC for final purification, achieving >95% purity.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCost EfficiencyScalability
Fragment Coupling345–50%ModerateHigh
Stepwise Assembly530–35%LowModerate

Fragment coupling via Suzuki-Miyaura cross-coupling emerges as the superior route due to fewer steps and higher scalability, despite requiring expensive Pd catalysts .

Q & A

Q. What synthetic routes are reported for 1-(4-fluoro-1H-indazol-3-yl)-4-(morpholinocarbonyl)-2-pyrrolidinone, and what key reaction conditions are critical?

Methodological Answer: The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the pyrrolidinone core via cyclization or coupling reactions. For example, 2-pyrrolidinone derivatives can be synthesized using halogenated aryl intermediates (e.g., 4-fluoroindazole) under Buchwald-Hartwig amination or Ullmann coupling conditions .
  • Step 2: Introduction of the morpholinocarbonyl group via carbamate-forming reactions. Morpholine derivatives are often reacted with carbonylating agents (e.g., triphosgene) in anhydrous solvents like dichloromethane, with catalytic bases such as triethylamine .
  • Purification: Recrystallization (e.g., methanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the final product .

Q. Which analytical techniques are essential for structural characterization of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^{13}C NMR confirm substituent positions and purity. For example, the fluorine atom in the indazole ring causes distinct splitting patterns in 1^1H NMR .
  • X-ray Crystallography: Programs like SHELXL (for small-molecule refinement) or SHELXS (for structure solution) resolve absolute stereochemistry and intermolecular interactions. The fluorinated indazole moiety may influence crystal packing .
  • High-Resolution Mass Spectrometry (HRMS): Validates molecular formula (C16_{16}H16_{16}FN4_4O2_2) and detects isotopic patterns for fluorine .

Advanced Research Questions

Q. How can reaction yields be optimized in the synthesis of this compound, particularly during the coupling of the morpholinocarbonyl group?

Methodological Answer:

  • Catalyst Screening: Palladium-based catalysts (e.g., Pd(OAc)2_2) with ligands like Xantphos improve coupling efficiency for heteroaromatic systems .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility of intermediates but may require strict moisture control to avoid hydrolysis .
  • Temperature Control: Stepwise heating (e.g., 80°C for indazole activation, followed by 50°C for morpholine coupling) minimizes side reactions .

Q. What computational strategies are recommended to predict binding affinities of this compound with biological targets?

Methodological Answer:

  • Molecular Docking: Software like AutoDock Vina or Schrödinger Suite models interactions with kinase domains (e.g., FLT3 or JAK2), leveraging crystallographic data from similar fluorinated indazole derivatives .
  • Molecular Dynamics (MD) Simulations: GROMACS or AMBER assesses stability of ligand-protein complexes, focusing on fluorine-mediated hydrophobic interactions .
  • Free Energy Perturbation (FEP): Quantifies binding energy differences between analogs, aiding in rational design .

Q. How can contradictions between in vitro enzymatic inhibition and cellular activity data be resolved?

Methodological Answer:

  • Assay Validation: Compare results across orthogonal assays (e.g., fluorescence-based vs. radiometric kinase assays) to rule out false positives .
  • Metabolic Stability Testing: Evaluate cytochrome P450 metabolism using liver microsomes; fluorinated groups may enhance metabolic resistance .
  • Structural Analog Comparison: Test compounds like 1-(4-methylphenyl)-2-pyrrolidinone (CAS 3063-79-4) to isolate the contribution of the morpholinocarbonyl group to activity .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported biological activities of analogs?

Methodological Answer:

  • Meta-Analysis: Compile data from structurally similar compounds (e.g., 4-(morpholinocarbonyl)pyrrolidinones) to identify trends in substituent effects .
  • Crystallographic Overlays: Use SHELX-refined structures to compare binding modes and identify steric clashes or electronic mismatches .
  • Dose-Response Curves: Re-evaluate IC50_{50} values under standardized conditions (e.g., ATP concentration in kinase assays) .

Comparative Structural Analysis

Q. What distinguishes this compound from its close analogs, such as 1-(4-methylphenyl)-2-pyrrolidinone?

Methodological Answer:

  • Functional Group Impact: The 4-fluoroindazole moiety increases electronegativity and hydrogen-bonding potential compared to methylphenyl groups, affecting target selectivity .
  • Morpholinocarbonyl vs. Sulfonyl Groups: The morpholinocarbonyl group enhances solubility and pharmacokinetic profiles but may reduce membrane permeability compared to sulfonamide analogs .

Experimental Design Considerations

Q. What in vivo models are appropriate for evaluating the pharmacokinetics of this compound?

Methodological Answer:

  • Rodent Studies: Use Sprague-Dawley rats for bioavailability studies, monitoring plasma concentrations via LC-MS/MS. Fluorine atoms enable 19^{19}F NMR for non-invasive tracking .
  • Tissue Distribution: Radiolabel the compound with 18^{18}F for PET imaging to assess brain penetration, leveraging the indazole ring’s stability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.